S-tert-Butyl dipropylcarbamothioate

Description

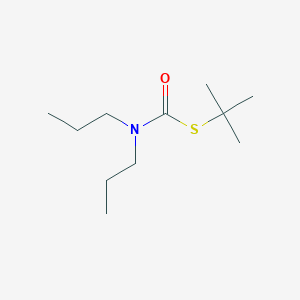

S-tert-Butyl dipropylcarbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone with a tert-butyl thioether group and two propyl substituents. This compound belongs to a broader class of thiocarbamates, which are widely studied for their applications in agrochemicals and medicinal chemistry due to their enzyme inhibitory properties and structural versatility . Its molecular structure enables specific interactions with biological targets, such as hydrogen bonding and π-H interactions, which contribute to its bioactivity .

Properties

CAS No. |

2212-63-7 |

|---|---|

Molecular Formula |

C11H23NOS |

Molecular Weight |

217.37 g/mol |

IUPAC Name |

S-tert-butyl N,N-dipropylcarbamothioate |

InChI |

InChI=1S/C11H23NOS/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-9H2,1-5H3 |

InChI Key |

WKSJYRBSXVHDRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl dipropylcarbamothioate typically involves the reaction of dipropylcarbamothioic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows: [ \text{Dipropylcarbamothioic acid} + \text{tert-Butyl alcohol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically conducted in a well-ventilated reactor with precise temperature and pressure control to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: S-tert-Butyl dipropylcarbamothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

Chemistry: S-tert-Butyl dipropylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which S-tert-Butyl dipropylcarbamothioate exerts its effects involves interactions with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiocarbamates share a common carbamothioate core but differ in substituents, leading to variations in physicochemical properties, bioactivity, and environmental stability. Below is a detailed comparison with structurally similar compounds:

S-Ethyl Dipropylcarbamothioate (EPTC)

- Structure : Ethyl group replaces the tert-butyl thioether.

- Function : A herbicide degraded by Rhodococcus sp. via a cytochrome P-450 system and aldehyde dehydrogenase .

- Key Differences :

- Stability : EPTC’s ethyl group confers lower steric hindrance compared to the tert-butyl group in S-tert-butyl dipropylcarbamothioate, making EPTC more susceptible to microbial degradation .

- Bioactivity : EPTC lacks the tert-butyl group’s π-H-bond interactions observed in S-tert-butyl derivatives, which are critical for binding to targets like B-L120 and B-F123 residues in enzyme inhibition .

Prosulfocarb (S-Phenylmethyl Dipropylcarbamothioate)

- Structure : Phenylmethyl substituent instead of tert-butyl.

- Function : Herbicide with pre-emergent activity.

- Target Interactions: The aromatic phenyl group may engage in π-π stacking, unlike the aliphatic tert-butyl group, altering binding specificity .

Esprocarb (S-Phenylmethyl (1,2-Dimethylpropyl) Ethylthiocarbamate)

- Structure : Combines phenylmethyl and branched alkyl groups.

- Function : Herbicide with prolonged soil residual activity.

- Environmental Persistence: Branched alkyl chains may slow degradation compared to linear propyl chains .

Research Findings and Structure-Activity Relationships (SAR)

Inhibitory Potency and Lipophilicity

- This compound analogs exhibit a positive correlation between lipophilicity (cLogP) and inhibitory potency (IC50). For example:

| Compound | Substituent (R1/R2) | IC50 (nM) | cLogP | LipE |

|---|---|---|---|---|

| S-tert-Butyl derivative | 5-methylpyridine/para-fluoro-2-phenylpyridine | 0.4 | 8.06 | 1.34 |

| EPTC derivative | Ethyl/propyl | 9.0 | 6.12 | 0.78 |

- The tert-butyl group enhances binding via π-H interactions with residues like B-L120 and B-F123, contributing to higher potency .

Degradation and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.